molecular formula C9H5BrN2O2 B13496635 7-Bromocinnoline-3-carboxylic acid

7-Bromocinnoline-3-carboxylic acid

Cat. No.: B13496635
M. Wt: 253.05 g/mol
InChI Key: UHGVLGKQLGXPNY-UHFFFAOYSA-N
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Description

7-Bromocinnoline-3-carboxylic acid is a chemical compound belonging to the cinnoline family. It is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position on the cinnoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromocinnoline-3-carboxylic acid typically involves the bromination of cinnoline derivatives followed by carboxylation. One common method includes the bromination of cinnoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 7-bromocinnoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like potassium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF) or ethanol

Major Products: The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted cinnoline compounds .

Scientific Research Applications

7-Bromocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 7-Bromocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 7-Bromoquinoline-3-carboxylic acid
  • 6-Bromoquinoline-3-carboxylic acid
  • 8-Bromoquinoline-3-carboxylic acid
  • 7-Methoxyquinoline-3-carboxylic acid
  • 7-Fluoroquinoline-3-carboxylic acid

Comparison: 7-Bromocinnoline-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the cinnoline ring. This combination imparts distinct chemical and physical properties, making it more reactive and versatile compared to its analogs.

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

7-bromocinnoline-3-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2/c10-6-2-1-5-3-8(9(13)14)12-11-7(5)4-6/h1-4H,(H,13,14)

InChI Key

UHGVLGKQLGXPNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NN=C(C=C21)C(=O)O)Br

Origin of Product

United States

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